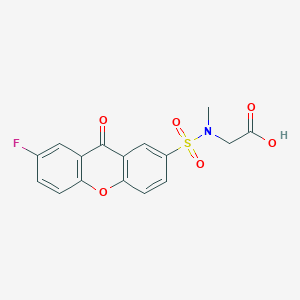
Bal-ari8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bal-ari8 is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a member of the arylindole family and has been synthesized using a novel method that allows for the production of large quantities of the compound. In
Wirkmechanismus
The mechanism of action of Bal-ari8 is not yet fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. In particular, Bal-ari8 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Bal-ari8 has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory, neuroprotective, and anticancer activity, it has also been shown to have antioxidant activity, which may contribute to its overall health benefits. Bal-ari8 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bal-ari8 for lab experiments is its synthetic availability. The optimized synthesis method allows for the production of large quantities of the compound in a cost-effective manner, which is important for conducting experiments that require large amounts of the compound. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and monitoring in animal models. However, one limitation of Bal-ari8 is its relatively limited solubility in aqueous solutions, which may make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on Bal-ari8. One area of interest is the development of new therapeutic applications for the compound, particularly in the areas of inflammatory disease, neurodegenerative disease, and cancer. Another area of interest is the elucidation of the compound's mechanism of action, which may help to identify new targets for drug development. Finally, there is also interest in exploring the potential use of Bal-ari8 as a tool compound for studying the activity of certain enzymes and receptors in the body.
Synthesemethoden
The synthesis of Bal-ari8 is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is indole-3-acetic acid, which is reacted with 2-chloro-5-nitrobenzene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form Bal-ari8. The synthesis method has been optimized to allow for the production of large quantities of the compound in a cost-effective manner.
Wissenschaftliche Forschungsanwendungen
Bal-ari8 has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Bal-ari8 has been shown to have potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neuroscience, Bal-ari8 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Bal-ari8 has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
124066-40-6 |
|---|---|
Produktname |
Bal-ari8 |
Molekularformel |
C16H12FNO6S |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
2-[(7-fluoro-9-oxoxanthen-2-yl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C16H12FNO6S/c1-18(8-15(19)20)25(22,23)10-3-5-14-12(7-10)16(21)11-6-9(17)2-4-13(11)24-14/h2-7H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
SXDYWXILYKTCNW-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
Kanonische SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
Andere CAS-Nummern |
124066-40-6 |
Synonyme |
7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone BAL-ARI8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



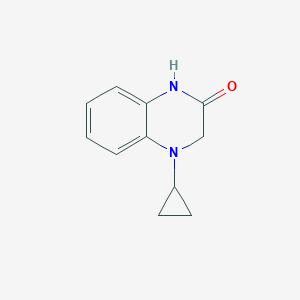
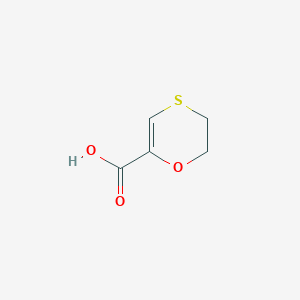
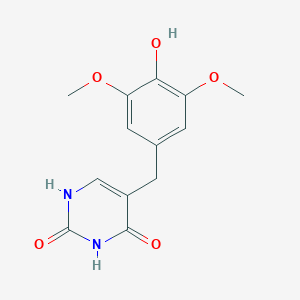
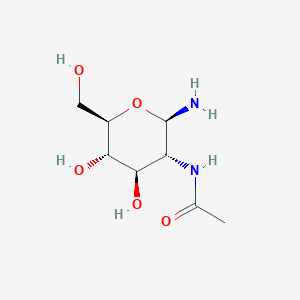
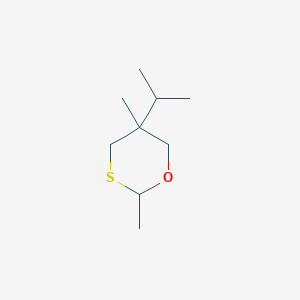
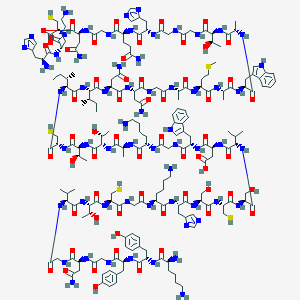
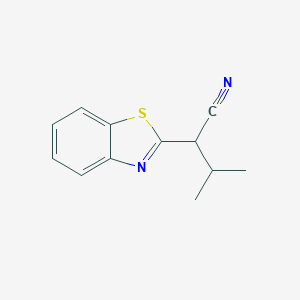
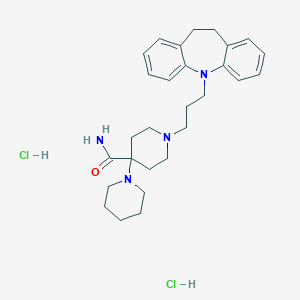
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
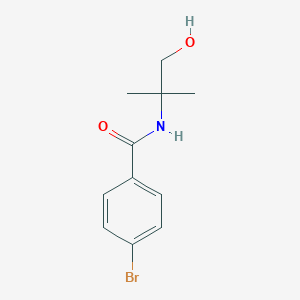
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
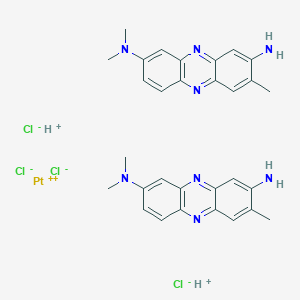
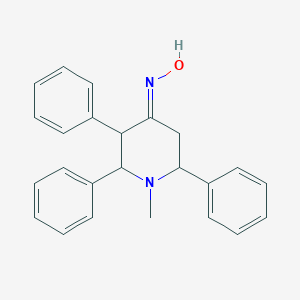
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)